(3,4,5-Triacetyloxy-6-sulfanyloxan-2-yl)methyl acetate

Catalog No.
S589911
CAS No.
19879-84-6
M.F
C14H20O9S
M. Wt
364.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3,4,5-Triacetyloxy-6-sulfanyloxan-2-yl)methyl ace...

CAS Number

19879-84-6

Product Name

(3,4,5-Triacetyloxy-6-sulfanyloxan-2-yl)methyl acetate

IUPAC Name

(3,4,5-triacetyloxy-6-sulfanyloxan-2-yl)methyl acetate

Molecular Formula

C14H20O9S

Molecular Weight

364.37 g/mol

InChI

InChI=1S/C14H20O9S/c1-6(15)19-5-10-11(20-7(2)16)12(21-8(3)17)13(14(24)23-10)22-9(4)18/h10-14,24H,5H2,1-4H3

InChI Key

SFOZKJGZNOBSHF-UHFFFAOYSA-N

SMILES

Array

Synonyms

1-Thio-β-D-glucopyranose Tetraacetate; 1-Thio-β-D-glucose Tetraacetate; 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-glucopyranose; 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-glucopyranoside; 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-glycopyranose; NSC 97032; SKF 83940D; Tetra-

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)S)OC(=O)C)OC(=O)C)OC(=O)C

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)S)OC(=O)C)OC(=O)C)OC(=O)C

The exact mass of the compound 1-Thio-beta-D-glucose 2,3,4,6-tetraacetate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97032. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfhydryl Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

(3,4,5-Triacetyloxy-6-sulfanyloxan-2-yl)methyl acetate (CAS: 19879-84-6), commonly known as 1-thio-beta-D-glucose tetraacetate (TATG), is a highly protected thioglycoside building block critical for advanced synthetic and analytical workflows. Featuring four acetyl protecting groups and a reactive anomeric sulfhydryl, this compound offers excellent solubility in organic solvents such as dichloromethane, chloroform, and acetonitrile, distinguishing it from native, unprotected thiosugars. It is primarily procured as a premium chiral derivatizing agent for amino acid chromatography, a specific inhibitor of the Maillard reaction, and a versatile glycosyl donor for synthesizing targeted gold(I)-NHC therapeutics and functionalized nanoparticles. Its standardized purity and protected structural profile make it an essential reagent for reproducible scale-up in pharmaceutical and biochemical applications.

Substituting (3,4,5-Triacetyloxy-6-sulfanyloxan-2-yl)methyl acetate with unprotected 1-thio-beta-D-glucose or alternative chiral thiols fundamentally compromises both synthetic processability and analytical reliability. In synthetic workflows, unprotected thiosugars lack the necessary solubility in aprotic organic solvents (e.g., CH2Cl2), leading to heterogeneous reactions, poor yields, and degradation during complexation with transition metals like gold(I). In analytical chromatography, substituting TATG with common chiral thiols such as N-acetyl-L-cysteine (AC) or mercaptoethanol results in sluggish derivatization kinetics and severe derivative instability. Buyers must prioritize the tetraacetate-protected form to ensure rapid, stable adduct formation and to maintain homogeneous reaction conditions during complex organometallic synthesis [1].

Superior Derivative Stability in Amino Acid Analysis

When used in conjunction with o-phthaldialdehyde (OPA) for the precolumn derivatization of amino acids, TATG demonstrates exceptional adduct stability compared to standard reagents. Research indicates that OPA/mercaptoethanol derivatives of amino acids like glycine and lysine lose over 75% of their fluorescence response within 40 minutes. In stark contrast, OPA/TATG derivatives exhibit zero measurable breakdown after 1.5 hours for critical amino acids such as alanine, arginine, glycine, and serine[1].

Evidence DimensionFluorescence response retention (derivative stability)
Target Compound Data100% retention at 1.5 hours (OPA/TATG)
Comparator Or BaselineOPA/mercaptoethanol (<25% retention at 40 minutes)
Quantified Difference>4x increase in stable analytical window
ConditionsPrecolumn derivatization, room temperature, fluorescence detection

Extended derivative stability eliminates the need for strict, time-critical injection protocols, enabling automated, high-throughput chromatographic workflows.

Accelerated Reaction Kinetics for Chiral Labeling

In microchemical analytical work requiring the on-column or precolumn labeling of D- and L-amino acids, the reaction rate of the chiral thiol is a critical throughput bottleneck. Studies comparing TATG to N-acetyl-L-cysteine (AC) and N-isobutyryl-L-cysteine (IBC) demonstrate that TATG provides the fastest reaction kinetics. The OPA/TATG derivatization reaches completion in under 3 minutes for the vast majority of amino acids, facilitating rapid, single-step separation and superior baseline resolution of enantiomers in sodium dodecyl sulfate (SDS) micellar buffers [1].

Evidence DimensionDerivatization reaction time
Target Compound Data<3 minutes to completion
Comparator Or BaselineAlternative chiral thiols like AC and IBC (Slower kinetics, requiring extended incubation)
Quantified DifferenceNear-instantaneous labeling enabling direct on-column mixing
ConditionsOPA/thiol derivatization in borate buffer (pH 9.5)

Faster kinetics allow for rapid, real-time on-column derivatization, minimizing sample dilution and significantly increasing laboratory throughput.

Organic Processability in Gold(I)-NHC Complex Synthesis

The synthesis of thiosugar-functionalized gold(I)-N-heterocyclic carbene (NHC) complexes requires nucleophilic substitution in non-aqueous environments. TATG's tetraacetate protection ensures complete solubility in dichloromethane (CH2Cl2). This allows the transmetalation from silver(I) carbenes and subsequent substitution with TATG to proceed efficiently at room temperature over 2 hours using Cs2CO3 as a base, achieving high yields of the target Au(I) complexes. Unprotected thiosugars are virtually insoluble in CH2Cl2, preventing homogeneous reaction conditions and severely limiting synthetic yield [1].

Evidence DimensionSolvent compatibility and reaction homogeneity
Target Compound DataFully soluble in CH2Cl2, enabling 2-hour room temperature substitution
Comparator Or BaselineUnprotected 1-thio-beta-D-glucose (Insoluble in CH2Cl2, heterogeneous/failed reaction)
Quantified DifferenceEnables high-yield homogeneous non-aqueous synthesis
ConditionsCH2Cl2 solvent, Cs2CO3 base, room temperature, 2 hours

Procurement of the tetraacetate-protected form is mandatory for organometallic scale-up in aprotic solvents, avoiding the need for complex phase-transfer catalysis.

High-Throughput Amino Acid Enantiomer Analysis

Ideal for analytical laboratories requiring stable, rapid precolumn or on-column derivatization of D- and L-amino acids using OPA, specifically where automated injection sequences demand derivative stability exceeding 1.5 hours [1].

Synthesis of Targeted Metallodrugs

The mandatory precursor for synthesizing thiosugar-functionalized gold(I)-NHC complexes (e.g., Auranofin analogs), where its solubility in dichloromethane is required for efficient transmetalation and nucleophilic substitution [2].

Glycosylation of Nanoparticles and Polymers

The preferred glycosyl donor for creating glucosylated poly(pentafluorostyrene) derivatives used in biocompatible coatings for magnetic iron oxide nanoparticles, due to its protected hydroxyls preventing unwanted side reactions during polymerization[3].

XLogP3

1

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

1

Exact Mass

364.08280338 Da

Monoisotopic Mass

364.08280338 Da

Heavy Atom Count

24

Other CAS

19879-84-6

Dates

Last modified: 08-15-2023

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